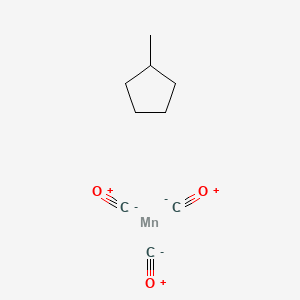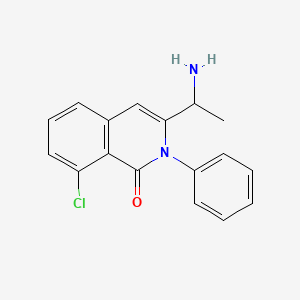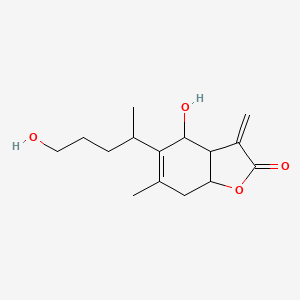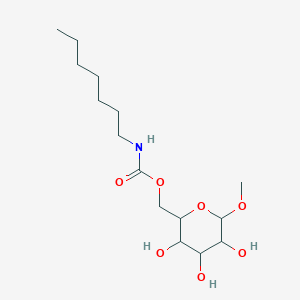
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate is a chemical compound with the molecular formula C15H29NO7 and a molecular weight of 335.397 g/mol . It is also known by its IUPAC name, methyl-6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside . This compound is characterized by its unique structure, which includes a glucopyranoside moiety and a heptylcarbamate group.
準備方法
The synthesis of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate typically involves the reaction of a glucopyranoside derivative with heptyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
化学反応の分析
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: It serves as a probe to study carbohydrate-protein interactions due to its glucopyranoside moiety.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
作用機序
The mechanism of action of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranoside moiety allows it to bind to carbohydrate-recognizing proteins, while the heptylcarbamate group can interact with hydrophobic regions of proteins or membranes. This dual interaction facilitates its role in modulating biological pathways and enhancing the delivery of therapeutic agents .
類似化合物との比較
Similar compounds include other glucopyranoside derivatives and carbamate esters. For example:
Methyl-6-O-(N-octylcarbamoyl)-alpha-D-glucopyranoside: Similar structure but with an octyl group instead of a heptyl group.
Methyl-6-O-(N-hexylcarbamoyl)-alpha-D-glucopyranoside: Similar structure but with a hexyl group instead of a heptyl group.
N-heptylcarbamate derivatives: Compounds with different carbohydrate moieties but the same heptylcarbamate group.
The uniqueness of (3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate lies in its specific combination of a glucopyranoside moiety and a heptylcarbamate group, which provides distinct properties and applications compared to its analogs.
特性
IUPAC Name |
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl N-heptylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIVOYOQXKNYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

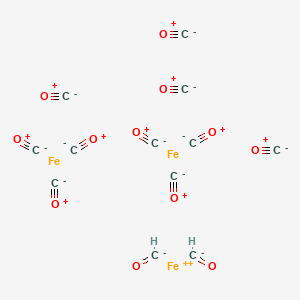
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
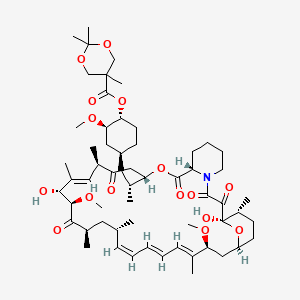
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
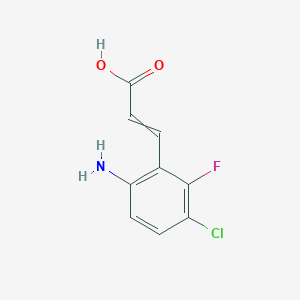

![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
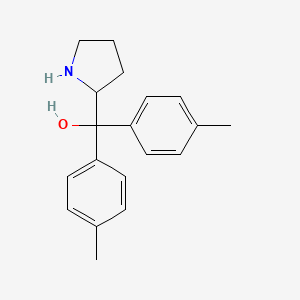
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
